Corrosion Inhibition Efficiency vs. 2-Methyl Analog and 4-Aminothieno[2,3-d]pyrimidine-2-thiol
In a head-to-head study evaluating the corrosion inhibition of mild steel in 0.5 M HCl, Thiazole-4-carbothioamide was directly compared to its 2-methyl analog (2-methyl-1,3-thiazole-4-carbothioamide) and 4-aminothieno[2,3-d]pyrimidine-2-thiol. The unsubstituted parent compound, Thiazole-4-carbothioamide, demonstrated a quantifiable difference in performance [1].
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
|---|---|
| Target Compound Data | 98.66 % at 5 mM and 48 h |
| Comparator Or Baseline | 2-Methyl-1,3-thiazole-4-carbothioamide: 98.96 % at 5 mM and 48 h; 4-aminothieno[2,3-d]pyrimidine-2-thiol: 98.66 % at 5 mM and 48 h |
| Quantified Difference | Thiazole-4-carbothioamide exhibits a 0.30 % lower efficiency than its 2-methyl analog, but an identical efficiency to 4-aminothieno[2,3-d]pyrimidine-2-thiol, providing a precise performance benchmark for selection. |
| Conditions | Mild steel (MS) in 0.5 M HCl, inhibitor concentration 5 mM, exposure time 48 h, measured via Electrochemical Impedance Spectroscopy (EIS). |
Why This Matters
This data allows for precise, application-driven procurement: the unsubstituted thiazole-4-carbothioamide offers near-identical peak inhibition to the top performer in this series, potentially at a lower cost or with different downstream processing advantages compared to the methylated analog.
- [1] Gungor, C., et al. (2025). Analytical study on mild steel corrosion inhibition in acidic environment: DFT modeling and RSM optimization. Fuel, 381, 133729. View Source
